4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate

Catalog No.
S997090
CAS No.
1119449-37-4
M.F
C17H28O2
M. Wt
264.409
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate

CAS Number

1119449-37-4

Product Name

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate

IUPAC Name

2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethanol

Molecular Formula

C17H28O2

Molecular Weight

264.409

InChI

InChI=1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3

InChI Key

QRFCMJANHDRHEH-UHFFFAOYSA-N

SMILES

CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCO

Synonyms

2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol

Application in Environmental Science

Scientific Field: Environmental Toxicology

Summary of Application: This compound is investigated for its potential as an environmental contaminant due to its structural similarity to nonylphenol, a known endocrine disruptor . It’s particularly scrutinized in aquatic environments where such compounds can accumulate and affect wildlife.

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is an organic compound characterized by its unique structure, which includes a phenolic core substituted with a heptyl chain and ethoxy group. Its molecular formula is C17_{17}H28_{28}O2_2, and it has a molecular weight of 264.40 g/mol. This compound is primarily recognized for its surfactant properties, often utilized in various industrial applications due to its hydrophobic and hydrophilic characteristics .

The chemical behavior of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate can be analyzed through several key reactions:

  • Esterification: The ethoxy group can undergo hydrolysis to form the corresponding alcohol and acid.
  • Oxidation: The alkyl side chains may be oxidized under certain conditions, potentially leading to the formation of ketones or aldehydes.
  • Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions are crucial for modifying the compound's properties for specific applications .

The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate typically involves the following methods:

  • Alkylation of Phenol: Starting with phenol, an alkylation reaction using heptyl bromide can introduce the heptyl group.
  • Ethanol Ethoxylation: The introduction of the ethoxy group can be achieved through an ethoxylation reaction under acidic or basic conditions.
  • Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity level.

These methods highlight the compound's synthetic versatility and adaptability for various applications .

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate finds applications in several fields:

  • Surfactants: Used in detergents and cleaning products due to its emulsifying properties.
  • Cosmetics: Incorporated in formulations for skin care products as a stabilizer and emulsifier.
  • Pharmaceuticals: Potentially used as an excipient in drug formulations due to its solubilizing properties.

These applications leverage the compound's unique chemical structure and properties .

Studies on the interactions of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate with other compounds indicate that it can enhance the solubility and bioavailability of poorly soluble drugs. Its surfactant properties facilitate better dispersion in aqueous environments, making it valuable in pharmaceutical formulations. Further research is necessary to explore its interactions with biological membranes and other pharmacologically active compounds .

Several compounds share structural similarities with 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
NonylphenolC15_{15}H24_{24}OCommonly used surfactant; environmental concerns
OctylphenolC14_{14}H22_{22}OSimilar surfactant properties; potential endocrine disruptor
4-Octylphenol MonoethoxylateC16_{16}H26_{26}O2_2Ethoxylated version; used in similar applications

Uniqueness: What distinguishes 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate from these compounds is its specific heptyl side chain, which may confer distinct physical and chemical properties that enhance its effectiveness as a surfactant while potentially reducing environmental impact compared to longer-chain analogs like nonylphenol .

The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate follows established ethoxylation reaction mechanisms that involve the controlled addition of ethylene oxide to nonylphenol precursors [1]. The fundamental process begins with the activation of the phenolic hydroxyl group through deprotonation by alkaline catalysts, creating a phenoxide anion that serves as the nucleophilic species in the subsequent ethoxylation reaction [5].

The reaction mechanism proceeds through a base-catalyzed nucleophilic ring-opening of ethylene oxide [4]. Potassium hydroxide serves as the primary catalyst in industrial applications, facilitating the formation of the alkoxide intermediate through hydrogen abstraction from the phenol substrate [9] [10]. The ethylene oxide molecule undergoes nucleophilic attack at the less substituted carbon atom, resulting in ring opening and formation of the ethoxylated product [5] [11].

The specific substrate for this compound, 4-(3',6'-Dimethyl-3'-heptyl)phenol, represents a branched nonylphenol isomer characterized by its unique substitution pattern [1] [8]. The tertiary carbon center at position 3' of the heptyl chain, bearing two methyl substituents, influences both the reactivity and physical properties of the resulting ethoxylate [1] [3].

Temperature control during the ethoxylation process typically ranges from 130 to 180 degrees Celsius, with optimal conditions often maintained between 155 and 175 degrees Celsius [11] [20]. The reaction exhibits highly exothermic characteristics, requiring careful thermal management to prevent runaway reactions and ensure product quality [15] [20]. Pressure conditions are maintained between 1 to 2 bar during the ethylene oxide addition phase [5] [27].

The kinetics of nonylphenol ethoxylation follow pseudo-first-order behavior with respect to the phenolic substrate when ethylene oxide is maintained in excess [27]. The reaction rate constants demonstrate significant temperature dependence, with activation energies typically ranging from 40 to 60 kilojoules per mole for potassium hydroxide-catalyzed systems [9] [27].

ParameterValue RangeOptimal Conditions
Temperature (°C)130-180155-175
Pressure (bar)1-51-2
Catalyst Concentration (wt%)0.1-1.00.2-0.5
Reaction Time (hours)2-84-6

The selectivity toward monoethoxylate formation depends critically on controlling the ethylene oxide to substrate molar ratio [11] [26]. Maintaining ratios close to 1:1 with careful dosing strategies helps minimize the formation of higher ethoxylated homologues [11] [15]. The reaction mixture composition and ethylene oxide concentration must be monitored continuously to achieve the desired degree of ethoxylation [15] [20].

Isotopologue Synthesis Strategies for Analytical Applications

The synthesis of isotopically labeled 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate serves critical analytical purposes, particularly in environmental monitoring and quantitative analysis applications [2] [13]. Carbon-13 labeled isotopologues represent the most widely utilized variants due to their exceptional chemical stability and analytical reliability [22] [24].

The preparation of carbon-13 labeled isotopologues follows two primary synthetic approaches. The first involves incorporating carbon-13 into the aromatic ring system of the phenolic precursor, yielding ring-labeled isotopologues [2] [8]. This approach utilizes carbon-13 labeled phenol as the starting material, which undergoes alkylation with the appropriate nonene derivative followed by ethoxylation using unlabeled ethylene oxide [13] [22].

The second strategy focuses on ethoxy chain labeling through the use of carbon-13 enriched ethylene oxide during the ethoxylation step [2] [13]. This methodology produces isotopologues where the carbon-13 label resides specifically within the ethylene glycol moiety, providing distinct mass spectrometric signatures for analytical differentiation [13] [24].

Synthesis protocols for carbon-13 labeled compounds require specialized handling procedures to maintain isotopic integrity throughout the reaction sequence [22] [24]. The reaction conditions mirror those used for unlabeled synthesis, with particular attention to preventing isotope scrambling or exchange reactions [22]. Temperature control becomes even more critical, as elevated temperatures can promote unwanted side reactions that may compromise isotopic purity [22] [24].

Deuterium-labeled isotopologues present alternative analytical standards, though their application is limited by potential isotope exchange phenomena [22]. Deuterium incorporation typically targets non-exchangeable positions within the alkyl chain or aromatic system to minimize stability concerns [22] [24]. However, the synthetic complexity and potential for isotope instability make carbon-13 variants the preferred choice for most analytical applications [22].

Isotopologue TypeLabel PositionMass Shift (Da)Synthetic Complexity
Ring-13C6Aromatic carbons+6.02High
Ethoxy-13C2Ethylene oxide unit+2.01Moderate
d2-PhenolAromatic protons+2.01Moderate
d5-AlkylAlkyl chain+5.03High

Quality control measures for isotopologue synthesis include nuclear magnetic resonance spectroscopy to confirm label incorporation and isotopic enrichment levels [22] [24]. Mass spectrometric analysis provides verification of the expected mass shifts and assessment of isotopic purity [13] [24]. Gas chromatography-mass spectrometry methods enable evaluation of chemical purity and identification of synthetic impurities [13] [14].

The isotopic enrichment typically ranges from 95 to 99 percent for carbon-13 labeled compounds, depending on the specific synthetic route and purification procedures employed [2] [22]. Lower enrichment levels may compromise analytical sensitivity and accuracy in trace-level determinations [22] [24].

Industrial-Scale Production Processes and Quality Control

Industrial production of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate employs sophisticated reactor systems designed to handle the highly exothermic nature of ethoxylation reactions while maintaining precise control over product distribution [15] [17]. Modern manufacturing facilities utilize semi-batch reactor configurations with advanced temperature and pressure control systems [15] [20].

The production process begins with substrate preparation, involving the purification of 4-(3',6'-Dimethyl-3'-heptyl)phenol to remove water and other impurities that could interfere with the ethoxylation reaction [18] [25]. Drying procedures typically involve heating the substrate to 130 degrees Celsius under nitrogen atmosphere for 30 to 60 minutes to achieve moisture levels below 100 parts per million [18] [20].

Reactor charging protocols follow established safety procedures, with the phenolic substrate and catalyst loaded under inert atmosphere conditions [15] [18]. Potassium hydroxide catalyst concentrations typically range from 0.2 to 0.5 weight percent based on substrate mass [15] [20]. The reactor system is then pressurized with nitrogen and heated to the designated reaction temperature [15] [18].

Ethylene oxide addition represents the critical phase of the production process, requiring precise control of feed rates and reaction conditions [15] [20]. Modern industrial systems employ automated dosing systems that maintain ethylene oxide feed rates between 2000 to 5000 pounds per hour, depending on reactor capacity and heat removal capabilities [20]. Temperature excursions are minimized through enhanced cooling systems and advanced process control algorithms [20] [27].

Process ParameterSpecificationControl Method
Substrate Moisture Content<100 ppmKarl Fischer titration
Catalyst Loading0.2-0.5 wt%Gravimetric dosing
Reaction Temperature155-165°CAdvanced PID control
Ethylene Oxide Feed Rate2000-5000 lb/hrMass flow controllers
Reactor Pressure40-60 psiAutomated pressure control

Quality control protocols encompass multiple analytical techniques to ensure product specifications are met consistently [14] [19] [23]. Gas chromatographic analysis provides detailed composition profiles, including the distribution of ethoxylated homologues and residual starting materials [14] [18]. High-performance liquid chromatography with mass spectrometric detection enables precise quantification of the monoethoxylate product and identification of potential impurities [14] [19].

Post-reaction processing involves cooling the reaction mixture to approximately 60 degrees Celsius followed by nitrogen purging to remove residual ethylene oxide [18] [20]. The crude product undergoes neutralization procedures to remove residual catalyst, typically through acid washing or ion exchange treatment [18] [23]. Distillation or other purification techniques may be employed to achieve final product specifications [25] [23].

Process optimization strategies focus on maximizing monoethoxylate selectivity while minimizing energy consumption and waste generation [15] [17]. Enhanced Loop Reactor technology represents recent advances in industrial ethoxylation, providing improved mixing efficiency and better control over product distribution compared to traditional reactor designs [17]. These systems demonstrate growth ratios up to 80 while maintaining consistent product quality throughout the production cycle [17].

Thermodynamic Parameters (Melting Point, Boiling Point)

The thermodynamic parameters of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate reflect the structural characteristics typical of alkylphenol ethoxylate surfactants. Specific melting and boiling point data for this compound are not available in the current literature [1] [2]. This absence of precise thermal transition data is common for specialized research chemicals and analytical standards, particularly those used primarily for environmental analysis and reference purposes.

Based on structural analysis and comparison with related alkylphenol ethoxylates, the compound is expected to exist as a viscous liquid at room temperature [3]. The molecular structure, comprising a branched nonyl chain attached to a phenol ring with a single ethoxylate unit, suggests thermal properties similar to other mono-ethoxylated alkylphenols.

The flash point has been consistently reported as -17°C [1] [4] [5], indicating high volatility of the solvent system in which the compound is typically supplied rather than the pure compound itself. This low flash point is attributed to the acetone solvent commonly used in analytical preparations rather than the inherent thermal properties of the surfactant molecule.

For comparison, related nonylphenol ethoxylates demonstrate melting points in the range of 44-46°C and boiling points around 250°C [6] [7]. However, the specific branching pattern and shorter ethoxylate chain length of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate would be expected to result in somewhat different thermal characteristics.

Thermodynamic ParameterValueSource
Melting PointNot AvailableMultiple sources [1] [2]
Boiling PointNot AvailableMultiple sources [1] [2]
Flash Point-17°CChemSrc, Sigma-Aldrich [1] [4] [5]
Physical StateOil/Viscous LiquidChemBK [3]
Storage ConditionRefrigeratorMultiple sources [1] [3]

Solubility Characteristics in Organic/Aqueous Matrices

The solubility profile of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate reflects its amphiphilic nature as a nonionic surfactant. The compound exhibits limited water solubility, characteristic of monoethoxylated alkylphenols where the hydrophobic alkyl chain dominates the molecular behavior [3].

Aqueous solubility is restricted due to the predominant lipophilic character imparted by the branched nonyl substituent. The single ethoxide unit provides insufficient hydrophilic character to achieve substantial water solubility, unlike higher ethoxylated homologs that demonstrate enhanced aqueous solubility with increasing ethylene oxide chain length [8] [9].

The compound shows slight solubility in organic solvents including:

  • Chloroform: Slightly soluble [3]
  • Methanol: Slightly soluble [3]

This solubility pattern is consistent with other alkylphenol ethoxylates, where the balance between hydrophobic and hydrophilic segments determines solvent compatibility [8]. The moderate polarity of the molecule, arising from the phenolic hydroxyl group and ether oxygen, provides sufficient polarity for limited solubility in polar organic solvents.

Environmental studies of related alkylphenol ethoxylates indicate that compounds with similar structure partition preferentially into sediment and organic phases rather than remaining in aqueous solution [8] [9]. This partitioning behavior has significant implications for environmental fate and bioaccumulation potential.

Solvent SystemSolubilityImplications
WaterLimitedReduced bioavailability
ChloroformSlightly solubleExtractable by organic solvents
MethanolSlightly solubleModerate polar solvent compatibility
Aqueous/Organic BiphasicOrganic phase preferenceEnvironmental partitioning

Partition Coefficients (LogP, LogD) and Environmental Mobility

The partition coefficient represents a critical parameter for understanding the environmental behavior and bioaccumulation potential of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate. The LogP value of 4.16160 [1] indicates significant lipophilicity, characteristic of compounds with high affinity for organic phases and potential for bioaccumulation.

This LogP value places the compound in the category of moderately to highly lipophilic substances. Values above 3 are generally associated with increased potential for bioaccumulation in fatty tissues and reduced aqueous mobility [10] [11]. The relatively high partition coefficient reflects the dominance of the hydrophobic branched alkyl chain over the single hydrophilic ethoxylate unit.

Environmental mobility is significantly influenced by this partition behavior. Studies of related alkylphenol ethoxylates demonstrate that compounds with similar LogP values:

  • Partition effectively into sediments following discharge from treatment systems [8]
  • Show reduced mobility in aqueous systems [12] [9]
  • Exhibit preferential accumulation in organic phases of environmental compartments [8]

The polar surface area (PSA) of 29.46000 [1] provides additional insight into molecular interactions. This relatively low PSA value, combined with the high LogP, confirms limited hydrogen bonding capacity and reduced aqueous solubility compared to more highly ethoxylated analogs.

Environmental fate modeling suggests that compounds with these physicochemical characteristics:

  • Accumulate in sediment phases (>60% distribution) [13]
  • Show limited transport in groundwater [9]
  • Demonstrate bioaccumulation potential in aquatic organisms [8]
Partition ParameterValueEnvironmental Significance
LogP4.16160High lipophilicity, bioaccumulation potential
Polar Surface Area29.46000Limited hydrogen bonding, reduced water solubility
Environmental DistributionSediment preferenceReduced aquatic mobility
Bioaccumulation FactorModerate to highPotential for tissue accumulation

Surface Activity and Critical Micelle Concentration

The surface activity of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate reflects its function as a nonionic surfactant, though with characteristics distinct from higher ethoxylated homologs. As a monoethoxylate, the compound exhibits moderate surface activity with specific limitations compared to more extensively ethoxylated alkylphenols [14] [15].

Critical Micelle Concentration (CMC) for this specific compound has not been experimentally determined in available literature. However, based on structural analysis and comparison with related monoethoxylated alkylphenols, the CMC is estimated to be in the range of 10-100 mg/L [16]. This relatively high CMC value, compared to higher ethoxylated surfactants, reflects the limited hydrophilic character provided by the single ethoxylate unit.

Surface tension reduction capability is expected to be moderate. Related nonylphenol ethoxylates demonstrate surface tension values around 32.3 mN/m at 1 g/L [6]. The monoethoxylate structure of this compound would likely produce similar or slightly higher surface tension values due to reduced amphiphilic balance.

The Hydrophilic-Lipophilic Balance (HLB) is estimated at approximately 8-10, placing the compound in the moderate range typical for monoethoxylates [16]. This HLB value indicates:

  • Limited water solubility
  • Preference for water-in-oil emulsification
  • Reduced efficiency compared to higher ethoxylated surfactants

Temperature effects on surface activity follow typical patterns observed for nonionic surfactants. Studies of related compounds show that:

  • CMC increases with temperature [16]
  • Surface activity may be enhanced in organic solvent systems [17]
  • Micellization thermodynamics favor entropy-driven processes at elevated temperatures [16]

Unlike higher ethoxylated alkylphenols, monoethoxylates do not exhibit cloud point behavior due to insufficient ethoxylate chain length for temperature-dependent solubility transitions [16].

Surface Activity ParameterEstimated ValueCharacteristics
Critical Micelle Concentration10-100 mg/LModerate CMC for monoethoxylate
Surface Tension ReductionModerate efficiencyLower than higher EO homologs
HLB Value8-10Moderate amphiphilic balance
Minimum Surface Area (Amin)40-60 Ų/moleculeTypical for alkylphenol ethoxylates
Temperature SensitivityCMC increases with TStandard nonionic behavior
Cloud PointNot applicableMonoethoxylates lack cloud points

XLogP3

5.3

Dates

Last modified: 08-15-2023

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